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Compound of Interest

Compound Name: DSPE-PEG1000-YIGSR

Cat. No.: B039488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DSPE-PEG1000-YIGSR, a targeted drug

delivery vehicle, with other alternatives. It includes detailed experimental protocols and

supporting data to validate its binding specificity, offering a critical resource for researchers in

targeted therapeutics.

The YIGSR peptide, a sequence derived from the β1 chain of laminin, is the targeting moiety of

DSPE-PEG1000-YIGSR. It primarily interacts with the 67 kDa laminin receptor (LAMR1), also

known as the 37 kDa ribosomal protein SA (RPSA), and certain integrins, which are often

overexpressed on the surface of various cancer cells.[1][2][3][4] This interaction facilitates the

targeted delivery of therapeutic payloads encapsulated within the liposome to the tumor

microenvironment.

Comparative Analysis of Targeting Ligands
The choice of targeting ligand is critical for the efficacy of a drug delivery system. While DSPE-
PEG1000-YIGSR offers a promising approach, it is essential to consider its performance

relative to other well-established targeting peptides, such as those containing the RGD

(Arginine-Glycine-Aspartic acid) sequence.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b039488?utm_src=pdf-interest
https://www.benchchem.com/product/b039488?utm_src=pdf-body
https://www.benchchem.com/product/b039488?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5249262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5814187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3544779/
https://www.medchemexpress.com/yigsr.html
https://www.benchchem.com/product/b039488?utm_src=pdf-body
https://www.benchchem.com/product/b039488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Targeting
Ligand

Primary
Receptor(s)

Reported
Binding
Affinity (Kd)

Key
Advantages

Key
Disadvantages

YIGSR

67 kDa Laminin

Receptor

(LAMR1), α6β1

Integrin

~2 nM (Laminin

to LAMR1)

Targets a

different receptor

family than RGD,

potentially

overcoming

resistance;

inhibits

angiogenesis.[1]

[3]

Less extensively

studied than

RGD for targeted

liposomes;

binding can be

influenced by

receptor density

and

conformation.

RGD (linear)
αvβ3, αvβ5,

α5β1 Integrins

Micromolar (µM)

range

Well-established

for targeting

tumor

vasculature and

various cancer

cells.[5]

Lower affinity

compared to

cyclic RGD;

potential for off-

target binding to

other integrins.

cRGD (cyclic)
αvβ3, αvβ5,

α5β1 Integrins

Nanomolar (nM)

range

Higher affinity

and stability

compared to

linear RGD due

to conformational

constraint.[5]

Synthesis can be

more complex

and costly than

linear RGD.

Experimental Validation of Binding Specificity
To validate the binding specificity of DSPE-PEG1000-YIGSR, a series of in vitro experiments

are recommended. These assays are designed to quantify the binding affinity and demonstrate

the receptor-mediated uptake of the functionalized liposomes.

Key Experimental Assays:
Surface Plasmon Resonance (SPR): To determine the binding kinetics (association and

dissociation rates) and affinity (Kd) of DSPE-PEG1000-YIGSR liposomes to the purified
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laminin receptor or relevant integrin.

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the binding of the liposomes to

the immobilized receptor in a high-throughput format.

Cellular Uptake and Competition Assays: To visualize and quantify the uptake of

fluorescently labeled liposomes by target cells and to demonstrate that this uptake is specific

to the YIGSR-receptor interaction.

Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the steps to measure the binding kinetics of DSPE-PEG1000-YIGSR
liposomes to an immobilized receptor.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., L1 chip for liposome capture or CM5 chip for receptor immobilization)

DSPE-PEG1000-YIGSR liposomes

Control liposomes (e.g., DSPE-PEG1000 without YIGSR)

Recombinant purified 67 kDa laminin receptor or relevant integrin

SPR running buffer (e.g., HBS-P+, degassed)

Regeneration solution (e.g., 20 mM CHAPS)

Procedure:

Chip Preparation:

If using an L1 chip: Condition the chip with regeneration solution to create a clean

hydrophobic surface.
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If using a CM5 chip: Immobilize the receptor onto the chip surface using standard amine

coupling chemistry.

Liposome Capture/Analyte Injection:

For L1 chip: Inject the DSPE-PEG1000-YIGSR liposomes over one flow cell and control

liposomes over another at a low flow rate (e.g., 5 µL/min) to achieve a stable baseline.

For CM5 chip: Prepare a series of dilutions of the DSPE-PEG1000-YIGSR and control

liposomes in running buffer.

Binding Measurement:

For L1 chip: Inject different concentrations of the soluble receptor over both flow cells.

For CM5 chip: Inject the different dilutions of liposomes over the immobilized receptor

surface.

Monitor the change in resonance units (RU) in real-time to measure association and

dissociation.

Regeneration: After each binding cycle, inject the regeneration solution to remove the bound

analyte or liposomes and prepare the surface for the next injection.

Data Analysis:

Subtract the signal from the control flow cell from the active flow cell to correct for non-

specific binding.

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (Kd).

Direct Binding ELISA
This protocol describes a method to quantify the binding of DSPE-PEG1000-YIGSR liposomes

to an immobilized receptor.
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Materials:

96-well high-binding microplate

Recombinant purified 67 kDa laminin receptor

DSPE-PEG1000-YIGSR liposomes (containing a fluorescent lipid, e.g., Rhodamine-PE)

Control liposomes

Blocking buffer (e.g., 1% BSA in PBS)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Plate reader with fluorescence detection

Procedure:

Receptor Immobilization:

Coat the wells of the microplate with the purified receptor (e.g., 1-10 µg/mL in PBS)

overnight at 4°C.

Wash the wells three times with wash buffer.

Blocking: Block the remaining protein-binding sites by incubating with blocking buffer for 1-2

hours at room temperature. Wash three times.

Liposome Incubation:

Prepare serial dilutions of the fluorescently labeled DSPE-PEG1000-YIGSR and control

liposomes in blocking buffer.

Add the liposome dilutions to the wells and incubate for 1-2 hours at room temperature.

Washing: Wash the wells five times with wash buffer to remove unbound liposomes.

Detection: Read the fluorescence intensity in each well using a plate reader.
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Data Analysis:

Subtract the background fluorescence from wells with no liposomes.

Plot the fluorescence intensity against the liposome concentration and fit the data to a

saturation binding curve to determine the apparent Kd.

Cellular Uptake and Competition Assay via Flow
Cytometry
This protocol details the quantification of liposome uptake by target cells.

Materials:

Target cells (e.g., a cancer cell line known to overexpress the laminin receptor, such as B16

melanoma cells)

Control cells (low or no laminin receptor expression)

Fluorescently labeled DSPE-PEG1000-YIGSR liposomes (e.g., containing Rhodamine-PE)

Fluorescently labeled control liposomes

Free YIGSR peptide

Cell culture medium

FACS buffer (e.g., PBS with 1% BSA)

Flow cytometer

Procedure:

Cell Seeding: Seed the target and control cells in 24-well plates and allow them to adhere

overnight.

Competition (for specificity):
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For competition wells, pre-incubate the target cells with a high concentration of free

YIGSR peptide (e.g., 1 mM) for 30-60 minutes at 37°C.

Liposome Incubation:

Add the fluorescently labeled DSPE-PEG1000-YIGSR or control liposomes to the wells

(with and without pre-incubation with free peptide) at a final concentration of, for example,

100 µM.

Incubate for 2-4 hours at 37°C.

Cell Harvesting:

Wash the cells three times with cold PBS to remove unbound liposomes.

Harvest the cells using trypsin-EDTA and resuspend them in FACS buffer.

Flow Cytometry Analysis:

Analyze the cell suspensions on a flow cytometer, measuring the fluorescence intensity of

the cell population.

Gate on the live cell population and quantify the mean fluorescence intensity (MFI) and the

percentage of fluorescently positive cells.

Data Analysis:

Compare the MFI of cells incubated with DSPE-PEG1000-YIGSR liposomes to those

incubated with control liposomes.

Compare the MFI of cells incubated with DSPE-PEG1000-YIGSR liposomes with and

without pre-incubation with free YIGSR peptide. A significant reduction in MFI in the

presence of free peptide indicates specific, receptor-mediated uptake.

Signaling Pathway and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a

clear understanding. The following diagrams, generated using Graphviz, illustrate the YIGSR
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signaling pathway and the experimental workflows.
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YIGSR peptide binding initiates downstream signaling pathways.
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Workflow for Surface Plasmon Resonance (SPR) analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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